(4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
(4’-Chloro-3’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with a chloro and hydroxy group, and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Chloro-3’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4’-Chloro-3’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinyl methanone moiety can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
(4’-Chloro-3’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (4’-Chloro-3’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The pyrrolidinyl methanone moiety can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Chloro-phenyl)-pyrrolidin-1-yl-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-methanone: This compound has a similar structure but includes a pyrazolo[3,4-b]pyridine moiety.
Phenyl(pyrrolidin-1-yl)methanone derivatives: These compounds share the pyrrolidinyl methanone moiety and exhibit notable bioactivity.
Uniqueness
(4’-Chloro-3’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its specific substitution pattern on the biphenyl core and the presence of both chloro and hydroxy groups, which can participate in diverse chemical reactions and interactions.
Properties
Molecular Formula |
C17H16ClNO2 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
[2-(4-chloro-3-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H16ClNO2/c18-15-6-5-11(9-16(15)20)13-3-1-2-4-14(13)17(21)12-7-8-19-10-12/h1-6,9,12,19-20H,7-8,10H2 |
InChI Key |
TWGWKPQYNOKZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)Cl)O |
Origin of Product |
United States |
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